Cas no 70222-94-5 (Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI))
![Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI) structure](https://it.kuujia.com/scimg/cas/70222-94-5x500.png)
70222-94-5 structure
Nome del prodotto:Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI)
Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI)
- 2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop
- UNAGEP
- UdPGNAC-enolpyruvate
- UDP-GlcNAc-pyruvate enol ether
- UDP-N-acetyl-3-(1-carboxyvinyl)-D-glucosamine
- Enolpyruvyl-UDP-N-acetylglucosamine
- EP-UDPGlCNAC
- UDP-N-acetylglucosamine-enolpyruvate
- Uridine diphospho-N-acetylglucosamine enolpyruvate
- UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine
- UDP-N-acetylglucosamine-3-O-pyruvateether
- UDP-N-acetylglucosamine-3-O-pyruvate ether
- UDP-N-acetylglucosamine enolpyruvate
- UDP-N-acetylenolpyruvylglucosamine
- DTXSID40220482
- EPU
- ENOLPYRUVYL-URIDINE-DIPHOSPHATE-N-ACETYLGLUCOSAMINE
- CHEBI:68507
- uridine 5'-{3-[2-acetamido-3-O-(1-carboxyethenyl)-2-deoxy-alpha-D-glucopyranosyl] dihydrogen diphosphate}
- Q27136986
- UDP-N-acetyl-3-O-(1-carboxyvinyl)-alpha-D-glucosamine
- Uridine 5'-(trihydrogen diphosphate), mono(2-(acetylamino)-3-O-(1-carboxyyethenyl)-2-deoxy-alpha-D-glucopyranosyl) ester
- C04631
- 70222-94-5
- URIDINE-DIPHOSPHATE-2(N-ACETYLGLUCOSAMINYL) BUTYRIC ACID
- 2-{[(2R,3R,4R,5S,6R)-3-(acetylamino)-2-{[(R)-{[(R)-{[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]oxy}prop-2-enoic acid (non-preferred name)
- 2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop-2-enoic acid
-
- Inchi: InChI=1S/C20H29N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,9-10,12-17,19,24,27-29H,1,5-6H2,2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)
- Chiave InChI: BEGZZYPUNCJHKP-UHFFFAOYSA-N
- Sorrisi: C=C(C(=O)O)OC1C(C(OC(CO)C1O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(N3C=CC(=O)NC3=O)O2)O)O)NC(=O)C
Proprietà calcolate
- Massa esatta: 677.08704970g/mol
- Massa monoisotopica: 677.08704970g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 22
- Conta atomi pesanti: 44
- Conta legami ruotabili: 13
- Complessità: 1280
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -5.81
- Superficie polare topologica: 327Ų
Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI) Letteratura correlata
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
70222-94-5 (Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI)) Prodotti correlati
- 2171550-67-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylazetidine-2-carboxylic acid)
- 879276-54-7(n-(2,4-Dinitrophenyl)isoleucine)
- 2138248-80-1(INDEX NAME NOT YET ASSIGNED)
- 2229615-57-8(1-(1-methyl-1H-indol-6-yl)cyclopropylmethanol)
- 1803901-94-1(3-(Aminomethyl)-2,4-dibromo-6-(trifluoromethoxy)pyridine)
- 2034572-37-5(N-2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl-2,4,5-trimethylbenzene-1-sulfonamide)
- 2229567-61-5(3-(7-chloroquinolin-8-yl)-3-methylbutan-1-amine)
- 1214372-52-7(2-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acetonitrile)
- 1268522-32-2(Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate)
- 2413846-81-6(rac-tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
